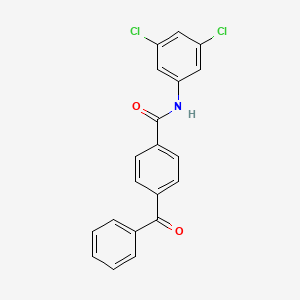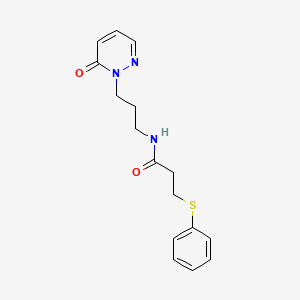![molecular formula C24H24ClN3O2S B2477779 4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338964-20-8](/img/structure/B2477779.png)
4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C24H24ClN3O2S and its molecular weight is 453.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential and Tumor Specificity
Cytotoxicity and Tumor Specificity
A study by Gul et al. (2016) explored sulfonamides as potential anticancer agents, showing significant cytotoxic activities, especially in the case of 3,4,5-trimethoxy and 4-hydroxy derivatives. These compounds demonstrated strong inhibition of human cytosolic isoforms, indicating their potential for further anti-tumor activity studies (Gul et al., 2016).
In Vitro Antitumor Activity
Sławiński and Brzozowski (2006) synthesized several 2-benzylthio-4-chlorobenzenesulfonamide derivatives and evaluated their in vitro antitumor activity. The study found that certain compounds displayed remarkable activity and selectivity toward specific cancer cell lines, such as non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).
Photodynamic Therapy Applications
- Photosensitizers in Cancer Treatment: Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups. These compounds showed high singlet oxygen quantum yield, making them potential Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Applications
- Antifungal Activity: A study by Gupta and Halve (2015) investigated novel azetidin-2-ones, including derivatives of benzenesulfonamide, for their antifungal activity. The compounds showed potent activity against Aspergillus niger & Aspergillus flavus, providing insights into structure-activity relationships (Gupta & Halve, 2015).
Molecular Structure Analysis
- Crystal Structure Investigation: The molecular structure of 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide was analyzed by Suchetan et al. (2011), revealing hydrogen bonding patterns and molecular layer formation in the crystal structure, contributing to the understanding of its physical properties (Suchetan, Foro, Gowda, & Prakash, 2011).
Antimicrobial Activity
- Bacterial Strain Inhibition: A 2012 study by Krátký et al. synthesized novel sulfonamides with 5-chloro-2-hydroxybenzaldehyde scaffolds, testing them for antimicrobial activity against various strains, including methicillin-sensitive and resistant Staphylococcus aureus (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
Antioxidant Properties
- Antioxidant Activity of Ruthenium Complexes: A study by Gecibesler et al. (2020) investigated the antioxidant activities of ruthenium(II) complexes containing benzenesulfonamide, finding significant activity in various assays and inhibitory effects on xanthine oxidase, which could have implications for medical applications (Gecibesler, Dayan, Şerbetçi, & Demirtaş, 2020).
Eigenschaften
IUPAC Name |
4-chloro-N-[2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-15-6-5-7-19(12-15)14-28-18(4)26-24-22(28)13-16(2)17(3)23(24)27-31(29,30)21-10-8-20(25)9-11-21/h5-13,27H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDZOHCXLRUXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylthiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2477697.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477698.png)
![(6-Chloropyridin-2-yl)-[2-(6-methylpyridin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B2477699.png)
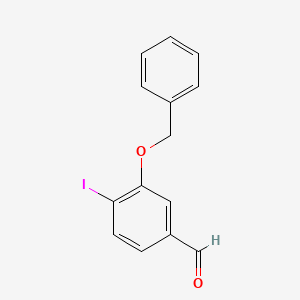
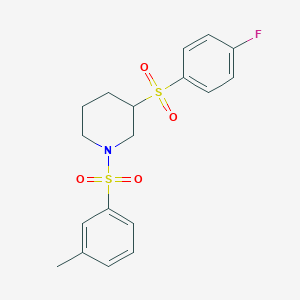


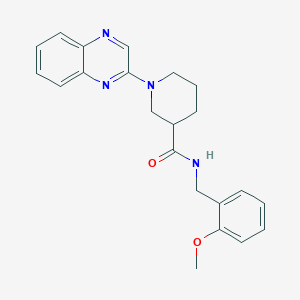
![N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2477708.png)
![1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole](/img/structure/B2477709.png)
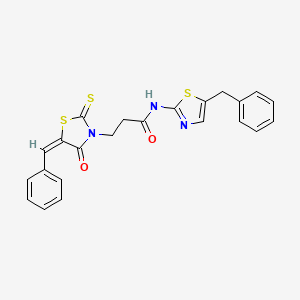
![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)
